An In-Depth Technical Guide to the Physicochemical Properties of Isoindolin-4-ol Hydrochloride for Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Isoindolin-4-ol Hydrochloride for Medicinal Chemistry
Introduction: The Isoindoline Scaffold and the Potential of Isoindolin-4-ol Hydrochloride
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, enabling precise interactions with biological targets. Derivatives of the isoindoline core have demonstrated a wide array of pharmacological activities, including applications in oncology, inflammation, and neuroscience.[2]
This technical guide focuses on a specific, functionalized member of this family: Isoindolin-4-ol hydrochloride (CAS No. 72695-20-6). The introduction of a hydroxyl group at the 4-position of the isoindoline ring system presents a key strategic advantage for drug discovery and development. This functional handle allows for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. As a hydrochloride salt, the compound's solubility and handling properties are generally improved, making it a valuable starting material for medicinal chemistry campaigns.
This document provides a comprehensive overview of the known and predicted physicochemical properties of Isoindolin-4-ol hydrochloride, outlines protocols for its synthesis and analysis, and discusses its potential applications in the development of novel therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Physicochemical Properties: A Blend of Experimental and Predicted Data
A thorough understanding of a compound's physicochemical properties is paramount in medicinal chemistry, as these characteristics directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Due to a scarcity of publicly available experimental data for Isoindolin-4-ol hydrochloride, this section presents a combination of fundamental identifiers and computationally predicted values to guide early-stage drug design.
Core Molecular Identifiers
The fundamental properties of Isoindolin-4-ol hydrochloride are well-established:
| Property | Value | Source |
| CAS Number | 72695-20-6 | [3] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [4] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | [4] |
| SMILES | C1C2=C(CN1)C(=CC=C2)O.Cl | [4] |
Predicted Physicochemical Characteristics
In the absence of comprehensive experimental data, in silico prediction tools provide valuable estimations for key physicochemical parameters. The following table summarizes predicted values that are critical for assessing the "drug-likeness" of Isoindolin-4-ol hydrochloride.
| Property | Predicted Value | Significance in Medicinal Chemistry |
| logP (Octanol-Water Partition Coefficient) | 1.8162 | Indicates the lipophilicity of the neutral form of the molecule. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | TPSA is a key indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.[5] |
| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors also plays a critical role in solubility and target binding. |
| Rotatable Bonds | 1 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target specificity and reducing entropy loss upon binding.[5] |
It is imperative to note that these are in silico predictions and should be experimentally verified as part of any drug discovery program.
Synthesis and Purification: A Proposed Protocol
While a specific, detailed synthesis for Isoindolin-4-ol hydrochloride is not extensively documented in peer-reviewed literature, a plausible and efficient route can be proposed based on established methods for analogous isoindoline structures. The following protocol outlines a logical synthetic pathway, emphasizing self-validating steps and justifications for procedural choices.
Proposed Synthetic Route
The synthesis of Isoindolin-4-ol hydrochloride can be envisioned as a multi-step process, beginning with a suitable starting material that can be elaborated to the target compound. A general and adaptable method for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α'-dibromo-o-xylene with various primary amines.[6]
Caption: Proposed general workflow for the synthesis of Isoindolin-4-ol hydrochloride.
Detailed Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation of known isoindoline syntheses and should be optimized and validated in a laboratory setting.
-
Step 1: Preparation of a Suitable Precursor. A potential starting point could be a commercially available substituted o-xylene derivative that allows for the introduction of a hydroxyl group at the desired position.
-
Step 2: Cyclization to form the Isoindoline Ring. The precursor from Step 1 would then be reacted with a suitable amine under conditions that favor the formation of the isoindoline ring. This often involves a nucleophilic substitution reaction.
-
Step 3: Functional Group Manipulation (Introduction of the Hydroxyl Group). If the hydroxyl group is not present in the starting material, it would be introduced at this stage through a suitable chemical transformation, such as a nucleophilic aromatic substitution or an oxidation-reduction sequence. Protecting group strategies may be necessary to ensure regioselectivity.
-
Step 4: Deprotection. If a protecting group was used for the amine or the hydroxyl group, it would be removed in this step using appropriate deprotection conditions.
-
Step 5: Salt Formation. The free base of Isoindolin-4-ol is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Step 6: Purification. The crude Isoindolin-4-ol hydrochloride is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product of high purity.
Causality Behind Experimental Choices:
-
Choice of Solvent: The selection of solvents for each step is critical to ensure the solubility of reactants and facilitate the reaction while allowing for the precipitation and isolation of the product.
-
Use of Protecting Groups: Protecting groups are employed to prevent unwanted side reactions and to direct the chemical transformations to the desired positions on the molecule.
-
Purification by Recrystallization: Recrystallization is a robust method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the identity and purity of Isoindolin-4-ol hydrochloride. The following section details the key analytical techniques and proposed protocols for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for analyzing Isoindolin-4-ol hydrochloride.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the chromophore of the isoindoline ring system (typically in the range of 254-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Self-Validation: The method's suitability can be validated by demonstrating specificity (no interference from impurities), linearity (a linear relationship between concentration and peak area), accuracy, and precision.[7]
Caption: A typical workflow for purity analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the structural confirmation of Isoindolin-4-ol hydrochloride.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and chemical shifts of these signals.
-
Methylene Protons: Signals corresponding to the two methylene groups of the isoindoline ring (CH₂-N and CH₂-Ar), likely appearing as singlets or multiplets in the region of δ 4.0-5.0 ppm.
-
Hydroxyl and Amine Protons: Broad signals for the -OH and -NH₂⁺ protons, the chemical shifts of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbons: Signals for the two methylene carbons in the aliphatic region (δ 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) would be a suitable ionization technique for Isoindolin-4-ol hydrochloride. The expected mass-to-charge ratio (m/z) for the parent ion of the free base (C₈H₉NO) would be approximately 135.07.
Medicinal Chemistry Applications and Biological Potential
The isoindoline scaffold is a versatile template for the design of a wide range of biologically active molecules.[8] Isoindolin-4-ol hydrochloride, with its reactive hydroxyl group, serves as a key intermediate for the synthesis of more complex derivatives.
Potential Therapeutic Areas:
-
Oncology: The isoindoline core is present in several anticancer agents. The hydroxyl group of Isoindolin-4-ol hydrochloride can be used to attach various side chains to explore interactions with anticancer targets.[9]
-
Neuroscience: Derivatives of isoindoline have shown activity against neurological targets. The ability to modify the 4-position of the ring allows for the fine-tuning of properties such as blood-brain barrier permeability.
-
Inflammation: The anti-inflammatory properties of some isoindoline-containing compounds suggest that derivatives of Isoindolin-4-ol hydrochloride could be explored for the treatment of inflammatory diseases.[2]
Caption: Role of Isoindolin-4-ol hydrochloride in a typical drug discovery cascade.
In Silico ADMET Profiling
Given the absence of experimental ADMET data, in silico models provide a valuable first pass assessment of the potential pharmacokinetic and toxicological properties of Isoindolin-4-ol hydrochloride.[1][10]
Predicted ADME Properties:
| Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | May be able to cross the BBB, which is relevant for CNS targets. |
| CYP450 Inhibition | Low | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
| Plasma Protein Binding | Moderate | A moderate level of binding to plasma proteins is expected. |
Predicted Toxicological Profile:
| Endpoint | Prediction | Implication |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |
| Carcinogenicity | Non-carcinogenic | Low probability of causing cancer. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low to Moderate risk | Further experimental evaluation is warranted. |
It is crucial to emphasize that these are computational predictions and must be confirmed through in vitro and in vivo experimental studies.[11][12]
Handling and Safety
Based on available safety data for related compounds, Isoindolin-4-ol hydrochloride should be handled with appropriate precautions in a laboratory setting.[4]
GHS Hazard Statements:
-
Harmful if swallowed.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
Isoindolin-4-ol hydrochloride is a promising and versatile building block for medicinal chemistry. Its physicochemical properties, both predicted and established, suggest that it is a suitable starting point for the design of drug-like molecules. The presence of a hydroxyl group provides a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space and the optimization of biological activity and pharmacokinetic properties.
While there is a clear need for more comprehensive experimental characterization of this compound, the information and proposed protocols in this guide provide a solid foundation for its use in drug discovery and development. Future work should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential in various therapeutic areas through the synthesis and biological evaluation of novel derivatives.
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